molecular formula C19H24N4O2 B4842148 N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide CAS No. 1006349-17-2

N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

Cat. No. B4842148
CAS RN: 1006349-17-2
M. Wt: 340.4 g/mol
InChI Key: KKAOFWREILTVKT-UHFFFAOYSA-N
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Description

N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP and are involved in many physiological and pathological processes such as inflammation, pain, and neurodegeneration. A-438079 has been widely used in scientific research to study the role of P2X7 receptors in various diseases.

Mechanism of Action

N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide selectively blocks P2X7 receptors, which are involved in the release of pro-inflammatory cytokines and chemokines. By blocking P2X7 receptors, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide reduces inflammation and pain in various disease models. N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to have many biochemical and physiological effects, including reducing inflammation, pain, and neurodegeneration. N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to reduce the formation of amyloid beta plaques in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in lab experiments is its selectivity for P2X7 receptors, which allows for the specific investigation of the role of these receptors in various diseases. However, a limitation of using N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is its relatively low potency compared to other P2X7 receptor antagonists.

Future Directions

For research on N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide include investigating its potential use as a therapeutic agent for various diseases such as arthritis, neuropathic pain, and neurodegenerative diseases. Additionally, further research is needed to investigate the safety and efficacy of N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in humans. Finally, the development of more potent P2X7 receptor antagonists may provide new insights into the role of P2X7 receptors in disease and may lead to the development of new therapeutic agents.

Scientific Research Applications

N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been used in many scientific research studies to investigate the role of P2X7 receptors in various diseases such as neurodegenerative diseases, cancer, and inflammation. For example, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-10-15(9-20-23(10)2)16-8-17(25-22-16)19(24)21-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-9,11-14,18H,3-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAOFWREILTVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125848
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Adamantyl)-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide

CAS RN

1006349-17-2
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006349-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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